![molecular formula C19H17N5O2 B2841133 2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide CAS No. 2034273-87-3](/img/structure/B2841133.png)
2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
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Description
2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide, also known as OBTIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Synthesis and Biological Applications
Innovative Heterocycles Synthesis : A study describes the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and benzo[d]imidazole derivatives. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of heterocyclic compounds in agricultural applications (A. Fadda et al., 2017).
Antibacterial and Antifungal Activity : Another research focused on the synthesis of 2-pyrazoline and pyrazole derivatives, exhibiting significant antibacterial and antifungal activities. This highlights the role of heterocyclic compounds in developing new antimicrobial agents (S. Y. Hassan, 2013).
Antidepressant and Anticonvulsant Agents : Compounds with triazino indole structures have been synthesized and evaluated for their antimicrobial, antidepressant, and anticonvulsant activities. Such studies contribute to the search for new therapeutic agents (N. Shruthi et al., 2015).
Chemical Synthesis and Characterization
Acyl-CoACholesterol O-Acyltransferase-1 Inhibitor
: Research led to the discovery of a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, demonstrating the pharmaceutical applications of complex heterocyclic compounds (K. Shibuya et al., 2018).
Design and Synthesis for Anti-inflammatory Applications : A study on the design, synthesis, and molecular docking analysis of an indole acetamide derivative reveals its anti-inflammatory properties, showcasing the intersection of chemical synthesis and computational modeling in drug discovery (F. H. Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-indol-1-yl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(13-23-11-9-14-5-1-4-8-17(14)23)20-10-12-24-19(26)15-6-2-3-7-16(15)21-22-24/h1-9,11H,10,12-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWWRQIJCVXMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide |
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